2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride
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Overview
Description
2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as sodium dichloroisocyanurate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Sodium dichloroisocyanurate in aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxadiazole derivatives, while substitution reactions can produce a variety of substituted oxadiazoles.
Scientific Research Applications
2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent, with activities against bacteria, viruses, and parasites.
Materials Science: The compound is used in the development of energetic materials due to its high nitrogen content and stability.
Industrial Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or disrupt the function of microbial cell membranes. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to other oxadiazole isomers, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
CAS No. |
2751614-90-9 |
---|---|
Molecular Formula |
C6H12ClN3O |
Molecular Weight |
177.6 |
Purity |
95 |
Origin of Product |
United States |
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